2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol
Overview
Description
2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol typically involves the condensation of 2-aminothiazole derivatives with appropriate reagents. One common method includes the reaction of 2-aminothiazole with trifluoromethyl ketones under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is explored for its potential in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol, known for its antimicrobial properties.
4-(Trifluoromethyl)thiazole: Similar in structure but lacks the amino group, affecting its reactivity and biological activity.
Thiazole-2-carboxylic acid: Another thiazole derivative with different functional groups, leading to varied applications and properties.
Uniqueness: this compound stands out due to the presence of both the amino and trifluoromethyl groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2OS/c7-6(8,9)4-3(1-2-12)13-5(10)11-4/h12H,1-2H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIALGMGWDMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=C(N=C(S1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500958 | |
Record name | 2-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69243-07-8 | |
Record name | 2-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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